Ixazomib - 1072833-77-2

Ixazomib

Catalog Number: EVT-270206
CAS Number: 1072833-77-2
Molecular Formula: C14H19BCl2N2O4
Molecular Weight: 361.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ixazomib, also known by its chemical name (1R,2S,5R)-6-Amino-2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-[(1S)-1-cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl]-2-((S)-2-methoxypropanamido)hexanamide, is a second-generation proteasome inhibitor []. It is a reversible inhibitor, unlike its predecessor, bortezomib []. Ixazomib citrate, the prodrug of Ixazomib, is orally bioavailable and rapidly hydrolyzes to the active moiety, Ixazomib, in plasma [].

Ixazomib plays a crucial role in scientific research, particularly in the field of oncology, as a tool to understand the mechanisms of proteasome inhibition and its effects on cancer cells [, ]. Its oral bioavailability and manageable toxicity profile make it a valuable agent in preclinical and clinical studies for various cancers, including multiple myeloma and lymphoma [, , , , , ].

Future Directions
  • Biomarker-driven Therapy: Research on identifying predictive biomarkers for Ixazomib response in various cancers is crucial for optimizing treatment strategies and improving patient outcomes [].
  • Rational Combination Therapies: Exploring synergistic combinations of Ixazomib with other targeted therapies, such as MAPK inhibitors or UPR inhibitors, holds promise for enhancing its efficacy and overcoming resistance mechanisms [, , ].
  • Expanding Clinical Applications: Investigating the potential of Ixazomib in other hematologic malignancies and solid tumors, particularly those with vulnerabilities to proteasome inhibition or related pathways, warrants further investigation [].
  • Improving Stem Cell Mobilization Strategies: Further preclinical and clinical studies are needed to fully evaluate the efficacy and safety of Ixazomib as a stem cell mobilizing agent and to optimize its use in transplantation settings [].
  • Overcoming Resistance Mechanisms: Research focusing on understanding and overcoming resistance mechanisms to Ixazomib, such as the upregulation of proteasome subunits or activation of alternative survival pathways, is crucial for developing strategies to enhance its long-term efficacy [, ].

Bortezomib (Velcade)

Compound Description: Bortezomib is a first-generation, intravenous proteasome inhibitor that binds to the 26S proteasome, inhibiting its chymotrypsin-like activity. It is FDA-approved for treating multiple myeloma and mantle cell lymphoma. []

Carfilzomib (Kyprolis)

Compound Description: Carfilzomib is a second-generation, irreversible proteasome inhibitor administered intravenously. It is FDA-approved for treating relapsed and refractory multiple myeloma. []

Relevance: Similar to Ixazomib, Carfilzomib is a more potent proteasome inhibitor compared to Bortezomib. It offers an alternative treatment option for patients with multiple myeloma. []

Lenalidomide (Revlimid)

Compound Description: Lenalidomide is an immunomodulatory drug with direct anti-tumor activity. It is frequently used in combination with proteasome inhibitors, including Ixazomib, for treating multiple myeloma. [, , ]

Relevance: Lenalidomide is often combined with Ixazomib in multiple myeloma treatment regimens. The combination demonstrates synergistic effects, leading to improved clinical outcomes. [, , ]

Dexamethasone

Compound Description: Dexamethasone is a potent glucocorticoid with anti-inflammatory and immunosuppressive properties. It is commonly included in combination therapies for multiple myeloma, including regimens involving Ixazomib. [, , ]

Relevance: Dexamethasone complements the anti-myeloma activity of Ixazomib and Lenalidomide, enhancing treatment efficacy. The triplet combination is a cornerstone of many treatment protocols for multiple myeloma. [, , ]

Belinostat (Beleodaq)

Compound Description: Belinostat is a histone deacetylase inhibitor (HDACi) that inhibits the enzymatic activity of histone deacetylases. [, ]

Relevance: Belinostat synergizes with Ixazomib in lymphoma cells, enhancing its anti-tumor effects. The combination alters gene expression profiles, downregulating pro-survival pathways and inducing apoptosis. [, ]

AZD7762

Compound Description: AZD7762 is a potent and selective inhibitor of checkpoint kinase 1 (CHK1). []

Relevance: Similar to Belinostat, AZD7762 exhibits synergistic effects when combined with Ixazomib in lymphoma cells. The combination impacts cell cycle regulation and chromatin modification. []

N-Acetyl Cysteine (NAC)

Compound Description: N-Acetyl Cysteine is a precursor to glutathione, a potent antioxidant. It is known to counteract oxidative stress. []

Relevance: N-Acetyl Cysteine can abrogate Ixazomib-induced apoptosis and oxidative stress in lymphoma cell lines. This suggests that oxidative stress plays a role in the mechanism of action of Ixazomib. []

AMD3100 (Plerixafor)

Compound Description: AMD3100 is a bicyclam antagonist of the CXCR4 chemokine receptor. It is FDA-approved to mobilize hematopoietic stem cells for autologous transplantation in patients with multiple myeloma and non-Hodgkin lymphoma. []

Relevance: Both AMD3100 and Ixazomib can mobilize hematopoietic stem cells, although their mechanisms of action differ. AMD3100 acts by disrupting the interaction between CXCR4 and its ligand, CXCL12, while Ixazomib mobilizes HSPCs through proteasome inhibition and modulation of adhesion molecules. []

Source and Classification

Ixazomib was developed through a large-scale screening of boron-containing compounds, leading to its identification as a potent proteasome inhibitor. It is classified under the Anatomical Therapeutic Chemical classification system as an antineoplastic agent (ATC code: L01XX). Its pharmacological profile includes reversible inhibition of the proteasome subunit beta type-5 (PSMB5), which plays a crucial role in protein degradation within cells, particularly in cancerous cells .

Synthesis Analysis

The synthesis of ixazomib involves several key steps, utilizing various chemical reactions to construct its complex molecular structure. The process typically begins with the preparation of intermediates that contain the boronic acid functionality essential for its activity.

Synthetic Methods

  1. Starting Materials: The synthesis often begins with readily available amino acids or their derivatives.
  2. Coupling Reactions: Key coupling reactions are employed to form peptide bonds between the amino acid derivatives and the boronic acid moiety. This can involve:
    • Carbodiimide coupling: A common method for forming amide bonds.
    • Boronate ester formation: Utilizing boronic acids to create stable intermediates.
  3. Purification: The final product is purified using techniques such as chromatography to ensure high purity levels.
  4. Prodrug Formation: Ixazomib is often administered as ixazomib citrate, which rapidly hydrolyzes in physiological conditions to release the active compound .
Molecular Structure Analysis

Ixazomib's molecular structure can be described in detail based on its chemical formula C17H19Cl2N2O4BC_{17}H_{19}Cl_{2}N_{2}O_{4}B. It features a unique arrangement that includes:

  • Boron Atom: Central to its function as a proteasome inhibitor.
  • Peptide Backbone: Derived from amino acids, contributing to its biological activity.
  • Chlorinated Aromatic Rings: Enhancing binding affinity to target proteins.

Structural Characteristics

  • Chirality: Ixazomib contains chiral centers, influencing its pharmacodynamics and pharmacokinetics.
  • Crystallography: High-resolution crystal structures reveal the spatial arrangement of atoms and interactions with target proteins, providing insights into its binding mechanism .
Chemical Reactions Analysis

Ixazomib participates in several important chemical reactions that underpin its mechanism of action:

  1. Reversible Inhibition of Proteasome: Ixazomib binds to the active site of PSMB5, inhibiting its enzymatic activity and leading to the accumulation of regulatory proteins that induce apoptosis in cancer cells.
  2. Hydrolysis Reaction: As a prodrug, ixazomib citrate undergoes hydrolysis to yield active ixazomib upon administration .

Technical Parameters

  • Dissociation Half-Life: At therapeutic concentrations, ixazomib exhibits a dissociation half-life of approximately 18 minutes from PSMB5, allowing for effective modulation of proteasome activity .
Mechanism of Action

The mechanism by which ixazomib exerts its effects involves selective inhibition of the 20S proteasome complex, particularly targeting the beta type-5 subunit (PSMB5). This inhibition disrupts normal protein turnover within cells.

Key Mechanistic Insights

Physical and Chemical Properties Analysis

Ixazomib exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 365.3 g/mol.
  • Solubility: Soluble in aqueous solutions due to its boronic acid group.
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.

Pharmacokinetic Profile

  • Bioavailability: Approximately 58% when taken orally.
  • Protein Binding: High protein binding rate (~99%), influencing distribution and elimination half-life (approximately 9.5 days) .
Applications

Ixazomib is primarily utilized in oncology for treating multiple myeloma. Its applications extend beyond this primary indication:

  1. Combination Therapy: Often used alongside lenalidomide and dexamethasone for enhanced efficacy.
  2. Clinical Trials: Ongoing research continues to explore ixazomib's potential in various hematological malignancies and solid tumors.
  3. Model-Informed Drug Development: Advanced modeling techniques have been employed to optimize dosing regimens and assess drug interactions .

Properties

CAS Number

1072833-77-2

Product Name

Ixazomib

IUPAC Name

[(1R)-1-[[2-[(2,5-dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]boronic acid

Molecular Formula

C14H19BCl2N2O4

Molecular Weight

361.0 g/mol

InChI

InChI=1S/C14H19BCl2N2O4/c1-8(2)5-12(15(22)23)19-13(20)7-18-14(21)10-6-9(16)3-4-11(10)17/h3-4,6,8,12,22-23H,5,7H2,1-2H3,(H,18,21)(H,19,20)/t12-/m0/s1

InChI Key

MXAYKZJJDUDWDS-LBPRGKRZSA-N

SMILES

B(C(CC(C)C)NC(=O)CNC(=O)C1=C(C=CC(=C1)Cl)Cl)(O)O

Solubility

soluble in DMSO, not soluble in water.

Synonyms

MLN2238; MLN-2238; MLN 2238; Ixazomib. Trade name: Ninlaro.

Canonical SMILES

B(C(CC(C)C)NC(=O)CNC(=O)C1=C(C=CC(=C1)Cl)Cl)(O)O

Isomeric SMILES

B([C@H](CC(C)C)NC(=O)CNC(=O)C1=C(C=CC(=C1)Cl)Cl)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.